molecular formula C12H16FN B13322548 (S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine

(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine

Cat. No.: B13322548
M. Wt: 193.26 g/mol
InChI Key: FONOSXUVHOMARG-NSHDSACASA-N
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Description

(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 4-fluoro-3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3,5-dimethylbenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-fluoro-3,5-dimethylbenzaldehyde is reacted with (S)-pyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired enantiomer is produced.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    4-Fluoro-3,5-dimethylphenyl)pyrrolidine: Lacks the chiral center.

    (4-Fluoro-3,5-dimethylphenyl)hydrazine: Contains a hydrazine group instead of a pyrrolidine ring.

Uniqueness

(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(2S)-2-(4-fluoro-3,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H16FN/c1-8-6-10(7-9(2)12(8)13)11-4-3-5-14-11/h6-7,11,14H,3-5H2,1-2H3/t11-/m0/s1

InChI Key

FONOSXUVHOMARG-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1F)C)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=CC(=C1F)C)C2CCCN2

Origin of Product

United States

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